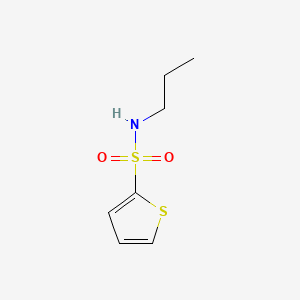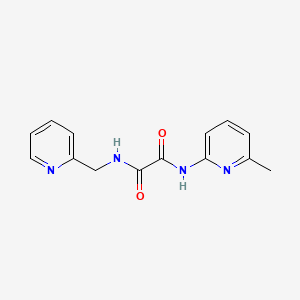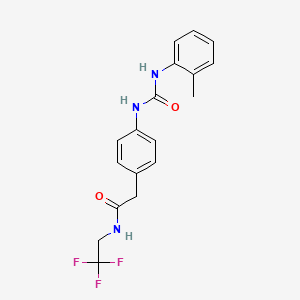
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases.
Mecanismo De Acción
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of BTK by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell activation and proliferation. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in B cell malignancies.
Biochemical and Physiological Effects:
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B cell activation and proliferation. This inhibition has been shown to induce apoptosis in B cell malignancies. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, which is beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity towards BTK. This makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Direcciones Futuras
There are several future directions for the research and development of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent in other B cell malignancies and autoimmune diseases. Additionally, the combination of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide with other therapeutic agents could be explored to enhance its efficacy and reduce the risk of resistance development.
Métodos De Síntesis
The synthesis of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions that start with the reaction of 3-aminobenzoic acid with o-tolyl isocyanate to form 3-(o-tolyl)ureido)benzoic acid. This intermediate is then coupled with 4-bromoaniline to form 2-(4-(3-(o-tolyl)ureido)phenyl)benzoic acid. The final step involves the reaction of this intermediate with 2,2,2-trifluoroethylamine and acetic anhydride to form 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide.
Aplicaciones Científicas De Investigación
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein that plays a critical role in the survival and proliferation of B cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propiedades
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

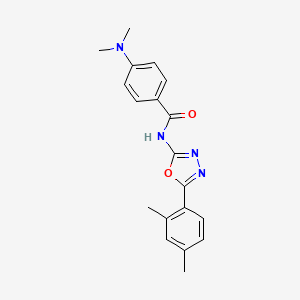
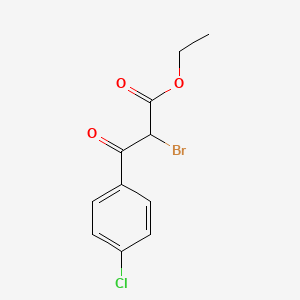
![2-(([2,3'-Bifuran]-5-ylmethyl)amino)-2-oxoethyl acetate](/img/structure/B2997792.png)
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)
![2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2997799.png)
![N-(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2997800.png)
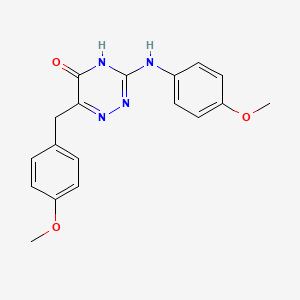
![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
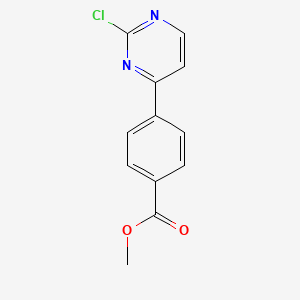
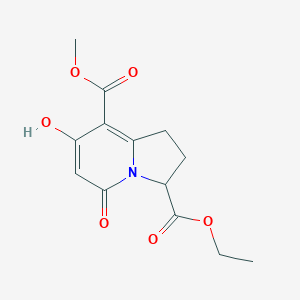
![1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one](/img/structure/B2997807.png)
